![molecular formula C8H9FN2O2 B1300908 2-(2-Fluorophenoxy)acetohydrazide CAS No. 380426-61-9](/img/structure/B1300908.png)
2-(2-Fluorophenoxy)acetohydrazide
Overview
Description
2-(2-Fluorophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H9FN2O2 . It has a molecular weight of 184.17 g/mol . This compound is in solid form and is of growing interest in the scientific community for its potential applications in various fields.
Molecular Structure Analysis
The InChI code for 2-(2-Fluorophenoxy)acetohydrazide is1S/C8H9FN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
. The InChI key is XTXWVVVBLMYXNP-UHFFFAOYSA-N
.
Scientific Research Applications
Medicine: Potential Therapeutic Applications
2-(2-Fluorophenoxy)acetohydrazide has been explored for its potential therapeutic applications. Its structural properties suggest that it could be a precursor in synthesizing novel compounds with pharmacological activities. The hydrazide group, in particular, is known to be a versatile moiety in medicinal chemistry, often leading to compounds with anti-inflammatory, analgesic, and antipyretic properties .
Environmental Science: Pollution Remediation
In environmental science, this compound could be used in the synthesis of more complex molecules that might help in pollution remediation. Its ability to bind with various metals and organic pollutants can be harnessed to create filters or other materials that capture and neutralize harmful substances in the environment .
Materials Science: Development of Smart Materials
The compound’s molecular structure could be beneficial in the development of smart materials, particularly in the creation of photoresponsive fluorescent materials. These materials have applications in optical sensing, data storage, smart displays, and advanced anti-counterfeiting technologies .
Analytical Chemistry: Chromatography and Spectroscopy
2-(2-Fluorophenoxy)acetohydrazide can be used as a standard or a reagent in various analytical chemistry techniques such as chromatography and spectroscopy. Its well-defined structure and properties allow for its use in the calibration of instruments and the validation of analytical methods .
Biochemistry: Proteomics Research
In biochemistry, particularly in proteomics research, this compound could be used as a building block for synthesizing peptides or mimetics. Its reactive groups make it a candidate for coupling reactions that are fundamental in peptide synthesis .
Pharmacology: Drug Design and Discovery
The pharmacological potential of 2-(2-Fluorophenoxy)acetohydrazide lies in its capacity to be a scaffold for drug design. Researchers can modify its structure to create new molecules with desired biological activities, which is a crucial step in the drug discovery process .
properties
IUPAC Name |
2-(2-fluorophenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXWVVVBLMYXNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364243 | |
Record name | 2-(2-fluorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)acetohydrazide | |
CAS RN |
380426-61-9 | |
Record name | 2-(2-fluorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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